molecular formula C10H13BrFN B1528824 1-(3-Bromo-5-fluorophenyl)butan-1-amine CAS No. 1270424-18-4

1-(3-Bromo-5-fluorophenyl)butan-1-amine

Cat. No. B1528824
M. Wt: 246.12 g/mol
InChI Key: KUMNULKDYGOLHW-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)butan-1-amine is a chemical compound with the molecular formula C10H13BrFN and a molecular weight of 246.12 g/mol . It has a complex molecular structure.


Molecular Structure Analysis

The InChI code for a similar compound, 1-(4-bromo-3-fluorophenyl)butan-1-amine, is 1S/C10H13BrFN/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6,10H,2-3,13H2,1H3 .

Scientific Research Applications

CO2 Capture

A study has explored the use of task-specific ionic liquids for CO2 capture, where an ionic liquid incorporating an amine group was synthesized through the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide. This ionic liquid showed efficiency in reversibly sequestering CO2, comparable to commercial amine sequestering agents, without the need for water and with the advantage of being nonvolatile (Bates et al., 2002).

Synthesis of α-Amino Phosphonates

Another application involves the catalysis of a three-component reaction by Butyldimethyl(1-phenylethyl)ammonium bromide for the synthesis of α-amino phosphonates, demonstrating the compound's role in facilitating reactions to yield products of interest in high efficiency (Reddy et al., 2005).

Noncovalent Interactions in Molecular Structures

The investigation into noncovalent interactions within N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, which include compounds with bromo and fluoro substitutions, provides insights into the molecular stability and interactions crucial for designing compounds with specific properties (El-Emam et al., 2020).

Organic Synthesis Building Blocks

1-Bromo-3-buten-2-one has been investigated as a building block in organic synthesis, where its reactivity with primary amines to yield aza-heterocycles showcases the potential of bromo-substituted compounds in synthesizing complex organic structures (Westerlund et al., 2001).

Cellular Bioassay and Drug Discovery

The development of amide-forming mini libraries through coupling core amino compounds with carboxylic acids via amide bond formation, including butan-1-amine, for use in cellular bioassays, illustrates the compound's application in drug discovery and evaluation of cytotoxicity (Chiang et al., 2009).

properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMNULKDYGOLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=CC(=C1)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-fluorophenyl)butan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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